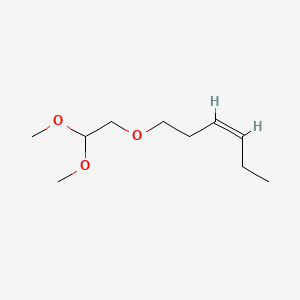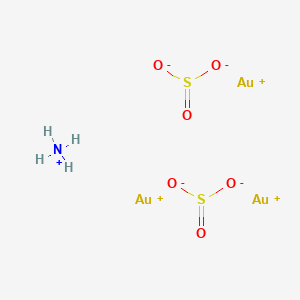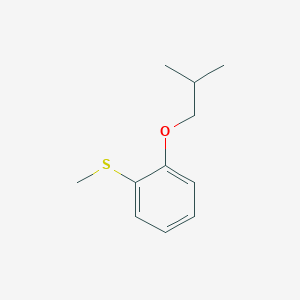
Ammonium 5-oxo-L-prolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Ammonium 5-oxo-L-prolinate can be synthesized through the reaction of 5-oxo-L-proline with ammonium hydroxide. The reaction typically involves dissolving 5-oxo-L-proline in water and then adding ammonium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade 5-oxo-L-proline and ammonium hydroxide, with careful control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Ammonium 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines .
科学的研究の応用
Chemistry: Ammonium 5-oxo-L-prolinate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical reactions and materials .
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is a metabolite in the gamma-glutamyl cycle, which is involved in the synthesis and degradation of glutathione .
Medicine: This compound has potential therapeutic applications due to its involvement in metabolic processes. It is being investigated for its role in treating conditions related to glutathione metabolism .
Industry: this compound is used in the production of various industrial chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other industrial processes .
作用機序
The mechanism of action of ammonium 5-oxo-L-prolinate involves its participation in the gamma-glutamyl cycle. This cycle is crucial for the synthesis and degradation of glutathione, a vital antioxidant in the body. This compound acts as an intermediate in this cycle, facilitating the conversion of gamma-glutamyl amino acids to glutathione .
類似化合物との比較
5-oxo-L-proline: The parent compound of ammonium 5-oxo-L-prolinate, involved in similar metabolic pathways.
Sodium 5-oxo-L-prolinate: Another derivative of 5-oxo-L-proline, used in similar applications.
5-oxo-D-proline: An enantiomer of 5-oxo-L-proline with different biological activity.
Uniqueness: this compound is unique due to its ammonium ion, which can influence its solubility and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
特性
CAS番号 |
25501-47-7 |
|---|---|
分子式 |
C5H10N2O3 |
分子量 |
146.14 g/mol |
IUPAC名 |
azanium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO3.H3N/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);1H3/t3-;/m0./s1 |
InChIキー |
PYJZQCNNPABSAE-DFWYDOINSA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].[NH4+] |
正規SMILES |
C1CC(=O)NC1C(=O)[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


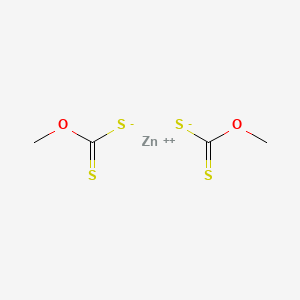


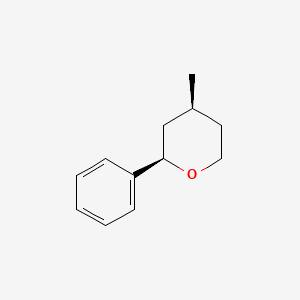
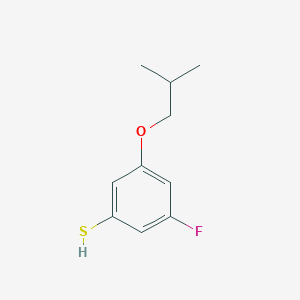


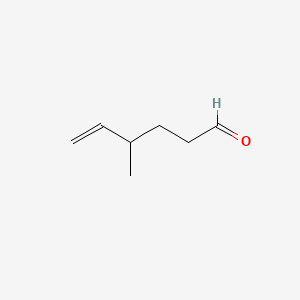
![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)

![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
